1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile

Lipophilicity Medicinal Chemistry ADME Profiling

Obtaining a bromonaphthalene scaffold that combines a sterically constrained peri-substitution pattern with a pre-installed cyclopropane-carbonitrile is a frequent bottleneck in early medicinal chemistry. This compound solves that problem. - Provides a single-step Suzuki-Miyaura or Negishi entry to diverse CCR8-targeted libraries (IC₅₀ range 0.2-10 µM). - The 1,8-peri relationship enables atropisomer formation with bulky coupling partners, yielding novel chiral ligands or organocatalysts. - Standard 98% purity with batch-specific NMR, HPLC, and GC documentation; shipped ambient for immediate global delivery.

Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
Cat. No. B12086452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile
Molecular FormulaC14H10BrN
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC=CC3=C2C(=CC=C3)Br
InChIInChI=1S/C14H10BrN/c15-12-6-2-4-10-3-1-5-11(13(10)12)14(9-16)7-8-14/h1-6H,7-8H2
InChIKeyKVPNHVPIUWKTMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile – Physicochemical & Procurement Profile


1-(8-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile (CAS 2114654-72-5) is a peri-substituted bromonaphthalene derivative bearing a cyclopropane-carbonitrile moiety at the 1-position. Its molecular formula is C₁₄H₁₀BrN with a molecular weight of 272.14 g/mol . The compound carries a single bromine atom at the naphthalene 8-position (peri to the 1-substituent), a nitrile group, and a strained cyclopropane ring, giving it a computed LogP of 4.06 and an Fsp³ value of 0.214 . Vendors supply it at a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Pre-installed bromine cross-coupling handle
Peri-substitution offers unique steric profile
Multi-method QC (NMR, HPLC, GC) available

1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile – Analogs Substitution Limitations


Although several bromonaphthalene-cyclopropanecarbonitrile positional isomers share an identical molecular formula (C₁₄H₁₀BrN, MW 272.14) and are occasionally listed under the same procurement category, they differ decisively in the spatial relationship between the bromine atom and the cyclopropane-carbonitrile substituent. In the 1-(8-bromo) isomer, the two groups occupy the naphthalene peri positions (1 and 8), creating a sterically constrained environment with sub-van der Waals contact distances that alters cross-coupling reactivity, conformational preferences, and the trajectory of subsequent derivatizations compared to 1,5-, 1,6-, or 1,7-substituted analogs [1]. The non‑brominated parent compound, 1‑(naphthalen-1‑yl)cyclopropane‑1‑carbonitrile (CAS 56477‑59‑9), lacks the bromine handle entirely, eliminating the possibility of Pd‑catalyzed cross‑coupling diversification and reducing lipophilicity by approximately 0.7–1.3 LogP units . These are not interchangeable differences; they directly determine which downstream chemistry is accessible and what ADME properties a derived series will exhibit.

Non-brominated analog
Lacks the bromine handle; direct Pd-catalyzed diversification not accessible; lower LogP may shift lipophilicity-dependent properties.
Positional isomers (1,5-, 1,6-, 1,7-)
Peri steric interaction absent; oxidative addition rates may differ; atropisomerism unlikely to be induced.

1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile – Differentiation Evidence


Lipophilicity Gain for Membrane Penetration

The introduction of bromine at the 8-position raises the calculated partition coefficient (LogP) to 4.06, compared with a LogP range of 2.77–3.39 for the non-brominated 1-(naphthalen-1-yl)cyclopropane-1-carbonitrile . This represents an increase of 0.67–1.29 log units, which is substantial in medicinal chemistry terms: each log unit can correspond to approximately a tenfold increase in membrane permeability. Researchers building focused libraries for intracellular or CNS targets may therefore preferentially select the brominated scaffold when higher passive permeability is required without adding a separate lipophilic group.

LogP Gain
Data to verify
ΔLogP +0.67–1.29
Supports higher passive permeability screening
Computed LogP; not experimental shake-flask
Lipophilicity Medicinal Chemistry ADME Profiling

Pd-Catalyzed Cross-Coupling Diversification via Bromine Handle

The 8-bromo substituent provides a universal aryl halide handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Negishi, Buchwald–Hartwig, etc.) [1]. The non-brominated parent compound (MW 193.24) cannot participate in these transformations without a separate halogenation step, which on naphthalene is poorly regioselective and would introduce additional purification burden . In the context of fragment-based or diversity-oriented synthesis, this means the 8-bromo compound saves one synthetic step and eliminates regiochemical ambiguity when preparing elaborated analogs.

Cross-Coupling Handle
Class-level
Aryl bromide present; enables Pd-catalyzed coupling
Eliminates separate bromination step; saves synthetic effort
Generic Pd conditions; well-precedented for aryl bromides
Cross-Coupling Synthetic Methodology Library Synthesis

Peri-Substitution Steric Constraints

In 1,8-disubstituted naphthalenes, the two peri substituents are forced into close proximity (typically below the sum of van der Waals radii), leading to measurable steric compression, bond-angle deformation, and altered orbital overlap compared with non-peri isomers (1,5-, 1,6-, 1,7-substituted) [1]. This peri-strain influences both the ground-state geometry and the transition-state energetics of reactions at the bromine-bearing position, particularly oxidative addition in cross-coupling. While direct comparative kinetic data for the cyclopropane-carbonitrile series have not been published, the general phenomenon is well established: peri-substituted naphthalenes can display retarded or accelerated oxidative addition depending on the electronic nature of the co‑substituent, and atropisomerism may arise when the peri groups are sufficiently bulky [2]. The 1,5-, 1,6-, and 1,7-isomers (CAS 2113847‑76‑8, 2114079‑91‑1, 1800258‑89‑2) lack this constraint entirely, making the 1,8-isomer the only member of the family that introduces peri steric effects as a tunable parameter.

Peri Steric Effect
Class-level
Peri-interaction alters oxidative addition kinetics; atropisomerism possible
Tunable steric parameter for cross-coupling
Based on general 1,8-naphthalene studies; not compound-specific
Peri-Substitution Steric Effects Naphthalene Chemistry

Fsp³ Quantifies Three-Dimensional Character

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.214, as reported in the Fluorochem dataset . This reflects the presence of the sp³-rich cyclopropane ring and nitrile carbon within the otherwise planar naphthalene framework. By comparison, common flat naphthalene building blocks such as 1-bromonaphthalene or 1-naphthonitrile possess an Fsp³ of 0, while the non-brominated 1-(naphthalen-1-yl)cyclopropane-1-carbonitrile has the same Fsp³ (~0.21) but lacks the halogen handle. In contemporary medicinal chemistry, an Fsp³ ≥ 0.20 is associated with improved clinical developability and reduced attrition due to physicochemical liabilities of overly flat molecules.

Fsp³ Character
Data to verify
Fsp³ = 0.214
Meets lead-like 3D complexity criteria
Computed from molecular formula; flat analogs Fsp³ = 0
Fraction sp³ Molecular Complexity Lead-Likeness

Multi-Method QC Documentation for Reproducibility

Bidepharm supplies the compound at a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC certificates . This multi-method QC package allows the end-user to verify structural identity and purity independently, reducing the risk of failed reactions or irreproducible biological data caused by unidentified impurities. While many in-class bromonaphthalene isomers are offered at similar nominal purity levels (typically 95–98%), the explicit disclosure of three orthogonal analytical methods is a procurement-relevant differentiator: not all vendors provide HPLC and GC in addition to NMR .

QC Documentation
Specification review
98% purity; NMR + HPLC + GC
Reduces in-house analytical verification burden
Vendor batch-release data; orthogonal methods
Quality Control Reproducibility Procurement Assurance

1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile – Research and Application Scenarios


CCR8 Antagonist Library Diversification via Cross-Coupling

Bromo-naphthalene scaffolds have been explicitly validated as precursors to human CCR8 antagonists; a 2021 study demonstrated that a diverse library of bromo-naphthalene-derived compounds exhibited CCR8 antagonism with IC₅₀ values in the 0.2–10 µM range . The 8-bromo-1-cyclopropanecarbonitrile isomer, with its peri-substitution pattern and pre-installed cyclopropane-carbonitrile, can serve as a direct starting point for Suzuki–Miyaura or Negishi diversification to rapidly generate analogs for chemokine receptor screening campaigns.

Atropisomeric Biaryl Ligands via Peri Steric Constraints

The 1,8-peri relationship between the bromine and the cyclopropane-carbonitrile groups introduces steric congestion that, upon cross-coupling with bulky boronic acids or amines, may give rise to stable atropisomers—chiral axes formed by restricted rotation about the newly created aryl–aryl or aryl–N bond . This makes the compound a candidate building block for synthesizing novel atropisomeric phosphine ligands or organocatalysts where axial chirality is the source of enantioselectivity.

Fragment Library Design with Lipophilicity and 3D Character

With a computed LogP of 4.06 and an Fsp³ of 0.214 , this compound occupies an attractive region of fragment-like physicochemical space (MW 272, moderate lipophilicity, measurable 3D character). It can serve as a core scaffold for fragment-based drug discovery (FBDD) programs targeting intracellular protein–protein interaction sites or CNS enzymes, where the bromine handle permits rapid elaboration and the cyclopropane ring provides conformational constraint that reduces entropic penalties upon target binding.

Application
Selection Property
Validation Focus
CCR8 antagonist library diversification
8-Bromo cross-coupling handle for rapid SAR
Suzuki–Miyaura coupling scope with boronic acids
Atropisomeric biaryl ligand synthesis
Peri-substitution induces restricted rotation
Atropisomer formation under coupling conditions
Fragment-based library design
Moderate Fsp³ (0.214) and bromine diversification point
Elaboration to lead-like compounds with 3D character
Quote Request

Request a Quote for 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.